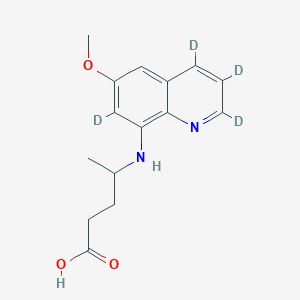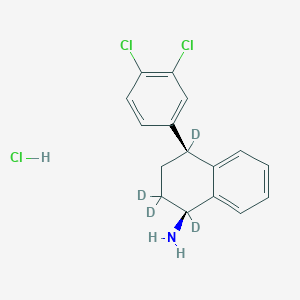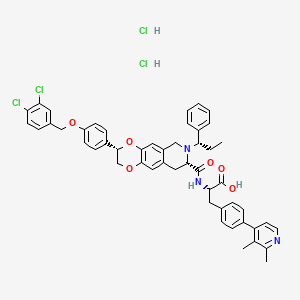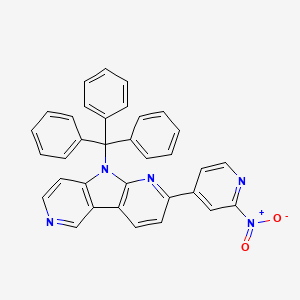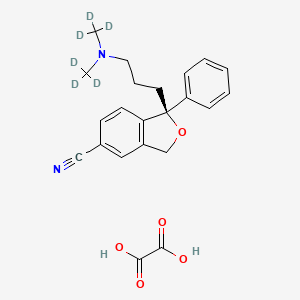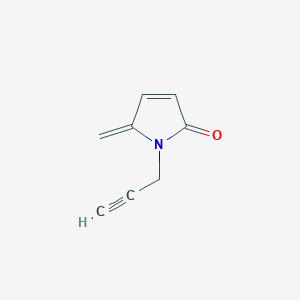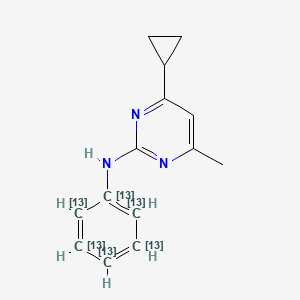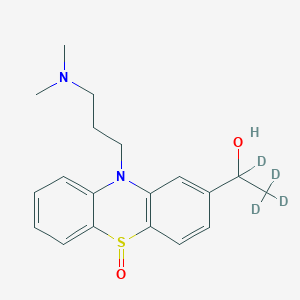
2-(1-Hydroxyethyl) Promazine-d4 Sulfoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Hydroxyethyl) Promazine-d4 Sulfoxide is a deuterium-labeled derivative of 2-(1-Hydroxyethyl) Promazine Sulfoxide. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The incorporation of deuterium, a stable isotope of hydrogen, into the molecule allows for precise tracing and quantitation during drug development processes .
Preparation Methods
The synthesis of 2-(1-Hydroxyethyl) Promazine-d4 Sulfoxide involves the deuteration of 2-(1-Hydroxyethyl) Promazine SulfoxideThe exact synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts to achieve the desired isotopic labeling . Industrial production methods for this compound are not widely documented, but they likely follow similar principles of deuterium incorporation.
Chemical Reactions Analysis
2-(1-Hydroxyethyl) Promazine-d4 Sulfoxide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield sulfone derivatives, while reduction may produce the corresponding sulfide .
Scientific Research Applications
2-(1-Hydroxyethyl) Promazine-d4 Sulfoxide has several scientific research applications:
Chemistry: It is used as a tracer in studies involving the pharmacokinetics and metabolism of drugs.
Industry: The compound is used in the production of stable isotope-labeled standards for analytical purposes.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxyethyl) Promazine-d4 Sulfoxide involves its role as a tracer in pharmacokinetic studies. The deuterium atoms in the molecule allow for precise tracking and quantitation, providing valuable information on the absorption, distribution, metabolism, and excretion of drugs. The molecular targets and pathways involved in these studies are primarily related to the metabolic processes of the drugs being investigated .
Comparison with Similar Compounds
2-(1-Hydroxyethyl) Promazine-d4 Sulfoxide is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Similar compounds include:
2-(1-Hydroxyethyl) Promazine Sulfoxide: The non-deuterated version of the compound, used in similar research applications but without the benefits of deuterium labeling.
Acepromazine Sulfoxide: Another sulfoxide derivative used in pharmacokinetic studies, but with different structural and functional properties.
The uniqueness of this compound lies in its ability to provide more accurate and precise data in pharmacokinetic studies due to the presence of deuterium atoms .
Properties
Molecular Formula |
C19H24N2O2S |
|---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
1,2,2,2-tetradeuterio-1-[10-[3-(dimethylamino)propyl]-5-oxophenothiazin-2-yl]ethanol |
InChI |
InChI=1S/C19H24N2O2S/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)24(19)23/h4-5,7-10,13-14,22H,6,11-12H2,1-3H3/i1D3,14D |
InChI Key |
PMRKLUFRQDNKCL-CZEVESCESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C1=CC2=C(C=C1)S(=O)C3=CC=CC=C3N2CCCN(C)C)O |
Canonical SMILES |
CC(C1=CC2=C(C=C1)S(=O)C3=CC=CC=C3N2CCCN(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


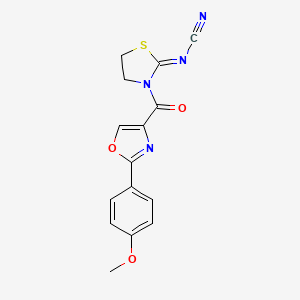
![(12aS)-2-methoxy-N,7,7,9,12a-pentamethyl-5,6,6a,12-tetrahydronaphtho[1,2-g]quinazoline-3-carboxamide](/img/structure/B12416001.png)
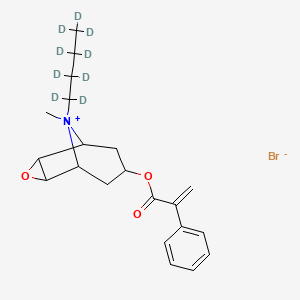
![(2S,3S,4S,5R,6R)-6-[[(3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12416015.png)
